molecular formula C7H6N2O4 B1280379 2-Hydroxy-3-nitrobenzamide CAS No. 2912-76-7

2-Hydroxy-3-nitrobenzamide

Cat. No. B1280379
CAS RN: 2912-76-7
M. Wt: 182.13 g/mol
InChI Key: FECMDSYYFNKSJZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrobenzamide is a chemical compound that is part of a broader class of compounds known for their interesting chemical and physical properties, including the presence of nitro groups and the capability to form hydrogen bonds. While the provided papers do not directly discuss 2-Hydroxy-3-nitrobenzamide, they do provide insights into similar compounds, which can be used to infer some of the properties and behaviors of 2-Hydroxy-3-nitrobenzamide.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of an amide with various reagents. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of other benzamide derivatives involves multiple steps, including sulfinylation, hetero Diels–Alder reactions, and reductive ring closure . These methods could potentially be adapted for the synthesis of 2-Hydroxy-3-nitrobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and X-ray diffraction. For example, the structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . The gas-phase structures of 2-hydroxybenzamide and 2-methoxybenzamide were determined by electron diffraction and theoretical calculations, revealing evidence for intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of 2-Hydroxy-3-nitrobenzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution and cyclization. For instance, 2,4,6-trinitrobenzamide reacts with anionic nucleophiles to substitute the ortho-nitro group with high selectivity . N-t-Butyl-2,4,6-trinitrobenzamide undergoes nucleophilic substitution with hydroxyl ions to form nitrite ions . These reactions highlight the reactivity of the nitro group in benzamide compounds, which is likely to be a feature of 2-Hydroxy-3-nitrobenzamide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of hydrogen bonding can significantly affect their vibrational spectra, as seen in the Car-Parrinello simulation of 2-hydroxy-5-nitrobenzamide . The complexation equilibria of 2-hydroxybenzamide with various metal ions have been studied, indicating its potential as a ligand in coordination chemistry . These properties are indicative of the behavior that 2-Hydroxy-3-nitrobenzamide might exhibit in different chemical environments.

Scientific Research Applications

1. Analysis of Hydrogen Bonding Dynamics

Car-Parrinello Simulation Studies : 2-Hydroxy-5-nitrobenzamide, a related compound to 2-Hydroxy-3-nitrobenzamide, has been studied for its medium-strong intra- and intermolecular hydrogen bonding dynamics in the crystal phase. Infrared spectroscopy and Car-Parrinello molecular dynamics simulation were used to examine the O-H and N-H stretching modes sensitive to hydrogen bonding strength. This study highlights the potential of such compounds in understanding the effects of hydrogen bonding in various molecular structures (Brela et al., 2012).

2. Application in Crystallography

Crystal Structure Determination : The compound N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, structurally similar to 2-Hydroxy-3-nitrobenzamide, was synthesized and its crystal structure determined via single-crystal X-ray diffractometry. This study demonstrates the use of nitrobenzamide derivatives in crystallography to understand molecular geometry and interactions (Zong & Wang, 2009).

3. Exploring Novel Coordination Chemistry

Metal Coordination Research : The amino-amide derivative of 4-nitrophenol, akin to 2-Hydroxy-3-nitrobenzamide, exhibits versatile coordination modes with metals. This study underscores the significance of such compounds in exploring unusual metal coordination chemistry, which can have far-reaching implications in material science and catalysis (McGinley et al., 2009).

4. Understanding Nitrosation in Biosynthesis

C-nitrososynthase Studies : Research has identified a copper-containing C-nitrososynthase that controls the oxidation state of an aromatic amine to yield natural products like 4-hydroxy-3-nitrosobenzamide. This finding, relevant to compounds similar to 2-Hydroxy-3-nitrobenzamide, indicates the diverse catalytic functions of tyrosinase-like copper-containing monooxygenases and their role in the biosynthesis of medicinally interesting compounds (Noguchi et al., 2010).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-hydroxy-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECMDSYYFNKSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460831
Record name 2-Hydroxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-nitrobenzamide

CAS RN

2912-76-7
Record name 2-Hydroxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Raza, M Danish, MN Tahir, B Nisar… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of title compound, C7H6N2O4, contains two molecules, one of which has a disordered nitro group with an occupancy ratio of 0.517 (9): 0.483 (9) for the O atoms. Both molecules contain an intramolecular O—H⋯ O hydrogen bond. In the crystal, both molecules form inversion dimers linked by pairs of N—H⋯ O hydrogen bonds, resulting in R22 (8) ring motifs. The dimers are connected by further N—H⋯ O links and weak C—H⋯ O interactions, resulting in a layered motif.
Number of citations: 1 scripts.iucr.org
AR Raza, MN Tahir, B Nisar, M Danish… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C7H6N2O4, an intramolecular O—H⋯ O hydrogen bond generates an S (6) ring. In the crystal, inversion dimers linked by pairs of N—H⋯ O hydrogen bonds occur. Weak C—H⋯ O links consolidate the packing, leading to R21 (7) and R22 (10) loops within (100) polymeric sheets.
Number of citations: 1 scripts.iucr.org

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